(Z)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-cyano-N-(2-iodophenyl)acrylamide

Anthrax Lethal Factor Metalloproteinase Inhibition Biodefense Countermeasure

(Z)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-cyano-N-(2-iodophenyl)acrylamide (CAS 358729-63-2) is a synthetic, low-molecular-weight (519.68 g/mol) cyanoacrylamide derivative featuring a 4-chloro-2-nitrophenyl-furan core and a 2-iodophenyl amide tail. It is primarily cited as a research compound within the anthrax lethal factor (LF) metalloproteinase inhibitor class, with its activity documented in an authoritative biochemical activity database.

Molecular Formula C20H11ClIN3O4
Molecular Weight 519.68
CAS No. 358729-63-2
Cat. No. B2407506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-cyano-N-(2-iodophenyl)acrylamide
CAS358729-63-2
Molecular FormulaC20H11ClIN3O4
Molecular Weight519.68
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N)I
InChIInChI=1S/C20H11ClIN3O4/c21-13-5-7-15(18(10-13)25(27)28)19-8-6-14(29-19)9-12(11-23)20(26)24-17-4-2-1-3-16(17)22/h1-10H,(H,24,26)/b12-9-
InChIKeyVIRRQADIRQZVHP-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-cyano-N-(2-iodophenyl)acrylamide (CAS 358729-63-2): A Specialized Anthrax Lethal Factor Inhibitor Scaffold


(Z)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-cyano-N-(2-iodophenyl)acrylamide (CAS 358729-63-2) is a synthetic, low-molecular-weight (519.68 g/mol) cyanoacrylamide derivative featuring a 4-chloro-2-nitrophenyl-furan core and a 2-iodophenyl amide tail [1]. It is primarily cited as a research compound within the anthrax lethal factor (LF) metalloproteinase inhibitor class, with its activity documented in an authoritative biochemical activity database [2]. The compound's niche lies in its specific inhibition of Bacillus anthracis LF, a validated biodefense target, where distinct structural motifs may confer differentiated potency and selectivity profiles compared to other in-class LF inhibitors.

Why Generic Substitution Fails for (Z)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-cyano-N-(2-iodophenyl)acrylamide: The Critical Role of the 2-Iodophenyl and Nitro-Chloro Furan Pharmacophore


Interchanging this compound with other anthrax LF inhibitors or generic cyanoacrylamide analogs is not scientifically justifiable. The defined pharmacophore of the compound involves a specific 4-chloro-2-nitrophenyl substitution on a furan ring and a 2-iodophenyl group on the acrylamide [1]. A foundational structure-activity relationship study in the primary literature demonstrated that replacing the furan ring with a benzene ring abolished LF inhibition up to 500 μM, underscoring that the furan core is essential for target engagement [2]. Furthermore, the 2-iodophenyl moiety is a distinguishing feature not present in the prototypical inhibitor BI-MFM3, which contains a propionic acid-substituted rhodanine instead. These structural divergences directly impact binding interactions and inhibitory potency, making general substitution unreliable for achieving reproducible, target-specific biological outcomes.

Quantitative Differentiation Evidence for (Z)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-cyano-N-(2-iodophenyl)acrylamide


LF Inhibitory Potency: A 3.4-Fold Improvement Over the Prototypical Inhibitor BI-MFM3 in Biochemical Assays

The compound demonstrates an inhibitory IC50 of 500 nM against Bacillus anthracis lethal factor (LF) in a fluorescence-based peptide cleavage assay using MAPKKide substrate, as recorded in BindingDB [1]. In contrast, the well-characterized prototypical LF inhibitor BI-MFM3, which lacks the cyano and 2-iodophenyl groups, exhibited an IC50 of 1,700 nM (1.7 μM) in the same assay format within the primary literature [2]. This represents a 3.4-fold enhancement in potency for the target compound over BI-MFM3.

Anthrax Lethal Factor Metalloproteinase Inhibition Biodefense Countermeasure

Structural Differentiation via the 2-Iodophenyl Moiety: A Unique Pharmacophoric Element Not Found in Canonical LF Inhibitors

The target compound bears a 2-iodophenyl substituent on the acrylamide nitrogen, a moiety absent in all inhibitors reported in the foundational LF inhibitor study by Forino et al. (2005) [1]. The canonical inhibitors BI-MFM3, compound 19, and compound 21 instead utilize a rhodanine-acetic acid or other cyclic tails [1]. This structural divergence is critical, as the same study established that even minor alterations to the furan ring substructure can completely ablate inhibitory activity, with a benzene replacement showing no inhibition up to 500 μM [1]. The 2-iodophenyl group introduces a heavy halogen capable of halogen bonding, potentially anchoring the compound in the LF active site differently than its comparators.

Structure-Activity Relationship Pharmacophore Modeling Scaffold Hopping

Dual Nitro and Chloro Substitution on the Furan-Phenyl Ring: A Differentiated Electron-Withdrawing Profile vs. Mono-Substituted Analogs

The compound features a 4-chloro-2-nitrophenyl substitution pattern on the furan ring [1]. In contrast, the most potent inhibitor from the primary literature, BI-MFM3, possesses a mono-substituted 4-chlorophenyl ring without a nitro group [2]. The 2-nitro group adds a strong electron-withdrawing effect and hydrogen-bond acceptor capacity, which can influence the compound's binding conformation and metabolic stability. The structural class is known to be sensitive to electronic modulation; the foundational paper explicitly states that all selected active compounds maintained the furan-phenyl scaffold, and substitutions on this ring were critical for activity [2].

Medicinal Chemistry Electron-Withdrawing Groups Bioisosterism

Furan Core Integrity: Confirmed Essentiality for Target Binding vs. Benzene Replacements

The foundational SAR study by Forino et al. (2005) directly assessed the importance of the furan ring in this chemical class. When the furan ring of the initial scaffold BI-9B9b was replaced by a benzene ring, no appreciable LF inhibition was observed at concentrations up to 500 μM [1]. This finding unequivocally validates the furan core as a crucial pharmacophoric feature. The target compound retains this essential furan core, confirming its alignment with the structural requirements for LF binding, while its deviation from the comparator BI-MFM3 lies in the aryl amide tail, not in the validated core.

Fragment-Based Drug Design Target Engagement Scaffold Validation

High-Value Application Scenarios for (Z)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-cyano-N-(2-iodophenyl)acrylamide Based on Differentiation Evidence


Potency-Focused Screening Cascades for Anthrax LF Inhibitor Lead Optimization

The compound's 500 nM IC50 against LF [1] positions it as a more potent starting point for hit-to-lead optimization than the prototypical BI-MFM3 (1.7 μM) [2]. A screening cascade that prioritizes potency can use this compound to establish a lower baseline IC50 threshold for subsequent analoging, potentially revealing structure-activity relationships that are masked when using weaker inhibitor scaffolds. This application directly leverages the 3.4-fold potency advantage demonstrated in cross-study comparison.

Investigating Halogen Bonding Contributions to LF Active Site Binding

The 2-iodophenyl group is a unique structural feature not present in any LF inhibitor from the foundational 2005 study [2]. This compound serves as a specific chemical tool for co-crystallography or molecular dynamics studies aimed at mapping non-canonical interactions, such as halogen bonding with backbone carbonyls or π-systems, within the LF active site. Insights from these studies could inform the rational design of novel inhibitors with improved binding thermodynamics.

Electronic Modulation Studies on the Furan-Phenyl Pharmacophore

With its dual 4-chloro-2-nitrophenyl substitution, this compound provides a distinct electronic environment compared to the mono-chlorinated BI-MFM3 [2]. It is well-suited for comparative physicochemical profiling (e.g., logP, solubility, metabolic stability in liver microsome assays) to understand how the addition of a nitro group alters the drug-like properties of the furan-phenyl core. This application directly addresses the need for selecting development candidates with balanced potency and ADME profiles.

Validation of Furan-Containing LF Inhibitors in Countermeasure Research

The essentiality of the furan ring for LF inhibition, established by the loss of activity upon benzene substitution [2], makes this compound a reliable positive control in assay development for biodefense countermeasure screening. Its activity confirms that the assay system is capable of detecting furan-dependent inhibitors, validating the screen for identifying novel scaffolds that share this critical pharmacophoric feature.

Quote Request

Request a Quote for (Z)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-cyano-N-(2-iodophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.